Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate
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Overview
Description
Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a complex organic compound featuring a thiazole ring, an amino group, a carbamoyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Carbamoylation: The carbamoyl group is typically introduced through the reaction of the amino-thiazole intermediate with an isocyanate.
Esterification: The final step involves esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiazole ring and amino group suggests possible interactions with biological targets, such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and amino group are likely involved in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-benzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-ethylbenzoate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the methyl group on the benzene ring can influence the compound’s reactivity and interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C13H13N3O3S2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-1,3-thiazol-3-yl)-4-methylbenzoate |
InChI |
InChI=1S/C13H13N3O3S2/c1-6-3-4-7(12(18)19-2)5-8(6)16-10(14)9(11(15)17)21-13(16)20/h3-5H,14H2,1-2H3,(H2,15,17) |
InChI Key |
HBWFTRAFYWRWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)N)N |
Origin of Product |
United States |
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